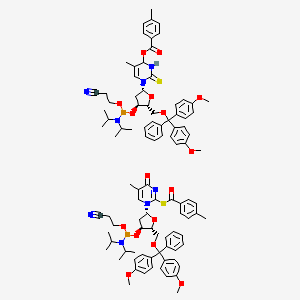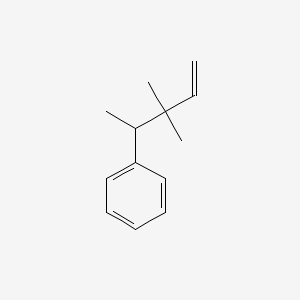
3-Biphenylacetic acid, 4'-chloro-5-isobutoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-5-isobutoxy-3-biphenylacetic acid is a chemical compound with the molecular formula C18H19ClO3 It is known for its unique structure, which includes a biphenyl core substituted with a chloro group and an isobutoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-5-isobutoxy-3-biphenylacetic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes the following steps:
Halogenation: Introduction of the chloro group to the biphenyl core using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Etherification: Introduction of the isobutoxy group through an etherification reaction using isobutyl alcohol and a suitable catalyst.
Acylation: Formation of the acetic acid moiety through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of 4’-Chloro-5-isobutoxy-3-biphenylacetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
4’-Chloro-5-isobutoxy-3-biphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy or cyano derivatives.
科学研究应用
4’-Chloro-5-isobutoxy-3-biphenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4’-Chloro-5-isobutoxy-3-biphenylacetic acid involves its interaction with specific molecular targets and pathways. The chloro and isobutoxy groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4’-Chloro-3-biphenylacetic acid: Lacks the isobutoxy group, which may affect its reactivity and applications.
5-Isobutoxy-3-biphenylacetic acid:
4’-Chloro-5-methoxy-3-biphenylacetic acid: Contains a methoxy group instead of an isobutoxy group, which may alter its biological activity.
Uniqueness
4’-Chloro-5-isobutoxy-3-biphenylacetic acid is unique due to the presence of both chloro and isobutoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
属性
CAS 编号 |
61888-63-9 |
|---|---|
分子式 |
C18H19ClO3 |
分子量 |
318.8 g/mol |
IUPAC 名称 |
2-[3-(4-chlorophenyl)-5-(2-methylpropoxy)phenyl]acetic acid |
InChI |
InChI=1S/C18H19ClO3/c1-12(2)11-22-17-8-13(9-18(20)21)7-15(10-17)14-3-5-16(19)6-4-14/h3-8,10,12H,9,11H2,1-2H3,(H,20,21) |
InChI 键 |
TVPAJWGXBGUWSU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
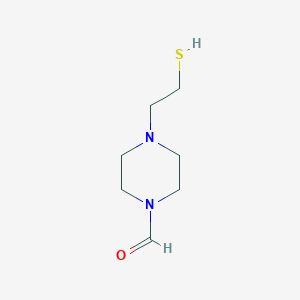
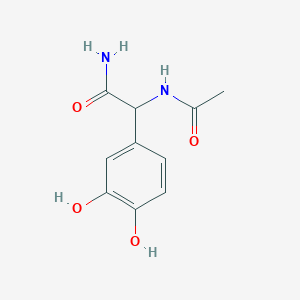
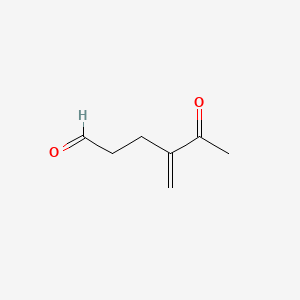
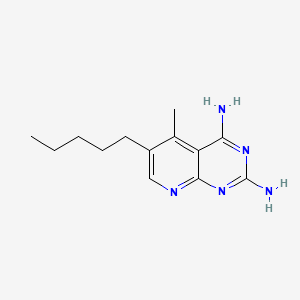
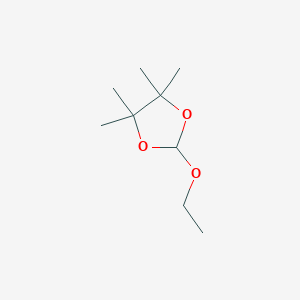
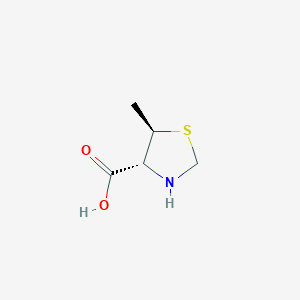
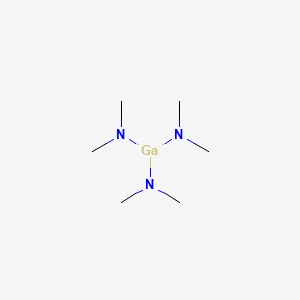
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
![N-{2-[(E)-Benzylideneamino]ethyl}acetamide](/img/structure/B13812315.png)
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)

